molecular formula C6H9N3O2 B13096205 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one

Cat. No.: B13096205
M. Wt: 155.15 g/mol
InChI Key: ODJUQRVRSGKMOB-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative with a molecular formula of C6H9N3O2. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and methylamine. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Amino-6-(carboxymethyl)-5-methylpyrimidin-4(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the hydroxymethyl group.

    2-Amino-6-methylpyrimidin-4-ol: Similar structure but lacks the hydroxymethyl group and has a hydroxyl group instead of a keto group.

Uniqueness

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-4-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-3-4(2-10)8-6(7)9-5(3)11/h10H,2H2,1H3,(H3,7,8,9,11)

InChI Key

ODJUQRVRSGKMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N)CO

Origin of Product

United States

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